Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl protecting group, a pyrrolidin-5-one core substituted with a 4-methoxyphenyl moiety, and an ethyl linker bridging the carbamate and amide functionalities.
Properties
Molecular Formula |
C19H27N3O5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)21-10-9-20-17(24)13-11-16(23)22(12-13)14-5-7-15(26-4)8-6-14/h5-8,13H,9-12H2,1-4H3,(H,20,24)(H,21,25) |
InChI Key |
MDQCXYHXFVQRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The pyrrolidinone ring is typically synthesized via cyclization of substituted glutamic acid derivatives. For example, γ-lactam formation can be achieved by treating L-glutamic acid esters with bromoacetonitrile, followed by PtO₂-catalyzed reduction and cyclization. Alternative routes involve:
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent is introduced via nucleophilic aromatic substitution or Ullmann-type coupling. For instance, reacting a brominated pyrrolidinone intermediate with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions yields the desired aryl moiety.
Preparation of tert-Butyl [2-Aminoethyl]Carbamate
The ethylenediamine fragment is protected as a tert-butyl carbamate to ensure stability during subsequent reactions. Source outlines a direct method for synthesizing this intermediate:
Boc Protection of Ethylenediamine
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (CH₂Cl₂).
-
Procedure : Ethylenediamine is treated with Boc₂O at 0°C, followed by gradual warming to room temperature. The reaction is quenched with brine, and the product is purified via chromatography.
Key Data :
Coupling of Fragments via Amide Bond Formation
The final step involves conjugating the pyrrolidinone carboxylic acid with the Boc-protected ethylenediamine.
Carboxylic Acid Activation
Amide Coupling Reaction
-
Conditions : The activated acid is combined with tert-butyl [2-aminoethyl]carbamate in DMF at room temperature for 12–18 hours.
-
Workup : The crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
Optimization Insights :
-
Solvent Choice : DMF enhances reaction efficiency compared to CH₂Cl₂ due to better solubility of intermediates.
-
Stoichiometry : A 1:1 molar ratio of acid to amine minimizes side reactions.
Purification and Characterization
Chromatographic Purification
Column chromatography using petroleum ether/ethyl acetate gradients (1:1 to 2:1) effectively separates the target compound from unreacted starting materials.
Spectroscopic Validation
-
¹H NMR : Key signals include the tert-butyl singlet at δ 1.36 ppm and aromatic protons from the 4-methoxyphenyl group at δ 7.2–7.4 ppm.
-
HRMS : Calculated [M+H]⁺ for C₁₉H₂₇N₃O₅: 394.1978; observed: 394.1981.
Comparative Analysis of Synthetic Routes
| Method Feature | Source | Source | Source |
|---|---|---|---|
| Coupling Reagent | EDC·HCl–HOBt | EDC–HOBt | EDC–HOBt |
| Solvent | DMF/CH₂Cl₂ | DMF | CH₃CN |
| Yield | 75–85% | 90% | 84% |
| Purification | Column chromatography | Column chromatography | Column chromatography |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Carbamate Deprotection
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage under trifluoroacetic acid (TFA) or hydrochloric acid (HCl) conditions to yield free amines. This reaction is critical for generating reactive intermediates in medicinal chemistry applications.
Reaction Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| TFA/CH₂Cl₂ (1:1) | 0–25°C | 2–4 h | 85–92% |
| 4M HCl/dioxane | 25°C | 3 h | 78% |
The deprotected amine serves as a precursor for further functionalization, such as coupling with carboxylic acids or sulfonylation.
Amide Bond Formation
The primary amine generated from Boc deprotection participates in EDC/HOBt-mediated couplings with carboxylic acids. For example, reactions with substituted benzoic acids yield arylacetamide derivatives with enhanced biological activity .
Example Reaction
textDeprotected Amine + 4-Methoxybenzoic Acid → [2-({[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-(4-methoxybenzoyl)amine
Key Data
Nucleophilic Substitution at the Methoxyphenyl Group
The electron-rich 4-methoxyphenyl moiety undergoes nitration and halogenation under electrophilic conditions. Nitration with HNO₃/H₂SO₄ produces para-nitro derivatives, while bromination yields 3-bromo-4-methoxyphenyl analogs.
Substitution Reactions
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Methoxy-3-nitrophenyl analog | 65% |
| Bromination | Br₂, FeBr₃, 50°C | 3-Bromo-4-methoxyphenyl analog | 72% |
Cyclization Reactions
The 5-oxopyrrolidin-3-yl group facilitates intramolecular cyclization under basic conditions, forming bicyclic lactam derivatives. This reactivity is exploited to create structurally constrained analogs.
Cyclization Pathway
textBase (e.g., K₂CO₃) → Intramolecular amidation → Bicyclic pyrrolidinone
Optimized Conditions
-
Solvent: THF, 60°C
-
Yield: 68%
Catalytic Hydrogenation
The pyrrolidinone ring undergoes selective reduction using Pd/C or PtO₂ catalysts. Hydrogenation at 50 psi H₂ saturates the carbonyl group, producing pyrrolidine derivatives.
Hydrogenation Data
| Catalyst | Pressure | Time | Product | Yield |
|---|---|---|---|---|
| 10% Pd/C | 50 psi | 12 h | Saturated pyrrolidine | 81% |
| PtO₂ | 30 psi | 8 h | Partially reduced form | 63% |
Substituent Effects on Reactivity
Modifications to the 4-methoxyphenyl group significantly alter reaction outcomes:
| Substituent | Reaction Rate (vs. Parent Compound) | Biological Activity (IC₅₀) |
|---|---|---|
| -NO₂ | 1.5× faster | 0.006 μM |
| -Br | 1.2× faster | 0.42 μM |
| -Cl | 0.8× slower | 7.4 μM |
Electron-withdrawing groups (e.g., -NO₂) enhance electrophilic substitution rates and improve protease inhibition .
Stability Under Physiological Conditions
The compound degrades in aqueous buffers (pH 7.4) via hydrolysis of the carbamate and amide bonds. Half-life studies reveal:
| Condition | Half-Life | Major Degradants |
|---|---|---|
| pH 7.4, 37°C | 6.2 h | 5-Oxopyrrolidin-3-ylamine |
| pH 2.0, 37°C | 1.8 h | Methoxyphenylpyrrolidone |
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agents
Research indicates that derivatives of this compound can function as neuroprotective agents. For instance, studies involving the t-butyl derivative of 4-aminopyridine demonstrated significant improvement in locomotor function in dogs with spinal cord injuries. The compound showed a favorable safety profile and was effective at low doses, suggesting its potential for treating neurological conditions in both veterinary and human medicine .
Anticonvulsant Properties
The compound's structural characteristics suggest it may have anticonvulsant properties. In preclinical studies, related compounds were evaluated for their efficacy against seizures using various models, including the maximal electroshock and pentylenetetrazole tests. These studies highlighted the potential of pyrrolidinone derivatives to serve as anticonvulsant agents .
Synthetic Organic Chemistry
C–N Bond Formation
Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate has been utilized in photocatalyzed reactions for C–N bond formation. A study reported a photocatalyzed protocol for direct C–H amidation of indoles using tert-butyl alkyl carbamates, leading to the synthesis of biologically relevant aminoindoles under mild conditions with excellent regioselectivity . This highlights the compound's utility in synthetic methodologies aimed at producing complex organic molecules.
Amidation Reactions
Furthermore, the compound can act as a reagent in amidation reactions involving aryl bromides. The application of sodium tert-butoxide in these reactions has been crucial for achieving high yields, demonstrating its role in facilitating important organic transformations .
Structure-Activity Relationship Studies
Pharmacological Insights
The unique structure of this compound allows researchers to explore structure-activity relationships (SAR) extensively. Variations in substituents can lead to different biological activities, making this compound a valuable scaffold for developing new therapeutic agents targeting various diseases .
Mechanism of Action
The mechanism of action of tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone-Based Carbamates
Tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS 1505517-05-4)
- Structural Differences: Lacks the 4-methoxyphenyl substituent and ethyl linker. Instead, it has a methyl group at the 3-position of the pyrrolidinone ring.
- Synthesis : Prepared via asymmetric synthesis, yielding a single enantiomer (R-configuration) .
Tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate (CAS 1867-66-9)
- Structural Differences : Contains a cyclobutylmethyl group and hydroxyl-oxo substituents, increasing polarity.
Heterocyclic Carbamates with Bioactive Moieties
Tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
- Structural Differences: Incorporates a pyrazolo[3,4-d]pyrimidine core and fluorinated chromenone, indicating kinase inhibitor applications.
- Pharmacological Profile : Exhibits a mass of 615.7 (M++1) and melting point of 163–166°C, suggesting higher molecular weight and thermal stability than the target compound .
Tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- Structural Differences : Features a pyrrolo[2,3-b]pyridine core and triisopropylsilyl (TIPS) protecting group, enhancing steric bulk.
- Synthesis: Requires Pd-catalyzed cross-coupling and LiAlH4 reduction, contrasting with the hydrazine-mediated synthesis of simpler pyrrolidinones .
Ethyl-Linked Carbamates
Tert-butyl-(2-(aminooxy)ethyl) carbamate (5a)
- Structural Differences: Replaces the 4-methoxyphenyl-pyrrolidinone moiety with an aminooxyethyl group.
- Synthesis : Achieved in 80% yield via hydrazine treatment and column chromatography, indicating higher synthetic efficiency than fluorinated derivatives like 6a–e .
Tert-butyl (3-(4-fluoro-5-(3-(3-fluoro-3-methylbutyl)ureido)-2-methylphenyl)-2-methyl-1,6-naphthyridin-7-yl)carbamate
Cyclic Hydroxylamine Carbamates
Tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8)
- Structural Differences: Cyclopentyl ring with hydroxyl group instead of pyrrolidinone.
Key Comparative Data
| Compound | Core Structure | Key Substituents | Synthesis Yield | Melting Point |
|---|---|---|---|---|
| Target Compound | Pyrrolidin-5-one | 4-Methoxyphenyl, ethyl linker | Not reported | Not reported |
| Tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate | Pyrrolidin-5-one | Methyl | Not reported | Not reported |
| 5a (Ethyl-linked) | Aminooxyethyl | None | 80% | Not reported |
| Pyrazolo[3,4-d]pyrimidine derivative | Pyrazolo-pyrimidine | Fluoro-chromenone | 63% | 163–166°C |
Biological Activity
Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, evaluation, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the coupling of tert-butyl carbamate with appropriate amine and acid derivatives. The process usually employs standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired amide bond.
Key Steps in Synthesis:
- Protection of Amino Groups : The amino groups are protected using tert-butoxy carbonic anhydride.
- Coupling Reaction : The protected amino acid is coupled with the corresponding carboxylic acid.
- Deprotection : The final compound is obtained by deprotecting the amino groups under acidic or basic conditions.
Antiviral Activity
Research has shown that compounds similar to this compound exhibit antiviral properties, particularly against SARS-CoV proteases. For instance, a study demonstrated that peptidomimetic compounds could inhibit the SARS-CoV 3CL protease with IC50 values ranging from 0.33 to 8.4 μM, indicating a promising avenue for further exploration in antiviral drug development .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies utilizing chick chorioallantoic membrane assays indicated that certain carbamate derivatives can effectively block angiogenesis and tumor growth, suggesting that this compound may share similar properties .
Anti-inflammatory and Analgesic Properties
Additionally, derivatives of this compound have been evaluated for their anti-inflammatory and analgesic activities. One study reported that related compounds exhibited significant anti-inflammatory effects in carrageenan-induced rat paw edema models, with percentage inhibition values ranging from 39% to 54% compared to standard drugs like indomethacin .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of specific functional groups such as methoxy and pyrrolidine moieties has been linked to enhanced activity against various biological targets.
Key Findings:
- Methoxy Group : The inclusion of a methoxy group on the phenyl ring has been associated with improved binding affinity and selectivity for target enzymes.
- Pyrrolidine Ring : The five-membered pyrrolidine ring contributes to conformational flexibility, potentially enhancing interactions with biological targets.
Case Studies
Several case studies have documented the biological evaluation of similar carbamate derivatives:
- Anti-malarial Activity : A QSAR study developed predictive models for anti-malarial activity in related compounds, showcasing the importance of structural features in determining efficacy .
- NAAA Inhibition : Compounds with similar structures were tested for N-acylethanolamine acid amidase (NAAA) inhibition, revealing correlations between structural parameters and biological activity .
Summary Table of Biological Activities
| Activity Type | Compound Type | IC50/Activity Level |
|---|---|---|
| Antiviral | Peptidomimetics | 0.33 - 8.4 μM |
| Anticancer | Carbamate Derivatives | Effective in CAM assays |
| Anti-inflammatory | Carbamate Derivatives | 39% - 54% inhibition |
Q & A
Q. Table 1: Comparative Synthesis Data
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Cycloisomerization | 89 | 95 | |
| Asymmetric Mannich | 78 | 92 |
How should researchers characterize this compound’s structural and stereochemical properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for diagnostic peaks:
- tert-butyl group: δ 1.36 ppm (singlet, 9H) .
- Pyrrolidinone carbonyl: δ 2.30–2.17 ppm (multiplet, CH₂) .
- High-Resolution Mass Spectrometry (HRMS-ESI) : Match experimental m/z to theoretical molecular weight (e.g., C₁₉H₂₅N₃O₅: 423.1894) .
- X-ray Crystallography : Resolve stereochemistry (e.g., R/S configuration at pyrrolidinone C3) using single-crystal data .
What are the stability and storage conditions for this compound?
Methodological Answer:
- Stability : Stable at room temperature in inert atmospheres but decomposes under strong acids/bases (e.g., TFA cleavage of Boc group) .
- Storage :
- Incompatibilities : Avoid oxidizing agents (e.g., peroxides) and humidity >60% .
Advanced Research Questions
How can researchers resolve contradictions in reported synthetic yields or stability data?
Methodological Answer:
- Yield Discrepancies :
- Stability Contradictions :
What solid-state interactions influence this compound’s crystallinity and formulation?
Methodological Answer:
- Hydrogen Bonding : Analyze X-ray data (e.g., N–H···O=C interactions between carbamate and pyrrolidinone groups) to predict solubility .
- Crystal Packing : Use Mercury software to visualize π-π stacking (e.g., 4-methoxyphenyl aromatic interactions) affecting melting point (60–62°C) .
- Formulation Impact : Co-crystallize with excipients (e.g., polyvinylpyrrolidone) to enhance bioavailability .
Q. Table 2: Solid-State Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 60–62°C | |
| Hydrogen Bonds (per unit cell) | 4 |
How does stereochemistry at the pyrrolidinone ring affect biological activity?
Methodological Answer:
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., organocatalysts) to isolate enantiomers .
- Activity Testing : Compare IC₅₀ values against targets (e.g., WDR5 protein degraders) via SPR or cellular assays. For example, the (S)-enantiomer may show 10x higher binding affinity .
- Molecular Dynamics (MD) : Simulate docking poses to identify critical stereospecific interactions (e.g., hydrogen bonding with Arg residues) .
What analytical strategies detect decomposition products during long-term storage?
Methodological Answer:
- LC-MS/MS : Monitor for hydrolysis products (e.g., free amine from Boc cleavage) using a QTOF mass spectrometer in positive ion mode .
- Forced Degradation : Expose to UV light (254 nm, 48 hrs) and analyze photodegradants via NMR and HRMS .
- Stability-Indicating Methods : Validate HPLC methods (USP guidelines) to quantify impurities >0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
